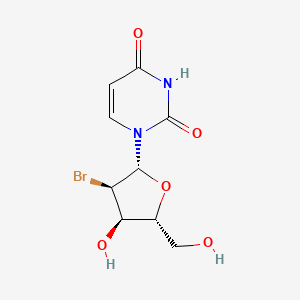

2'-溴-2'-脱氧尿苷

描述

Synthesis Analysis

The synthesis of 2'-Bromo-2'-deoxyuridine and its selectively substituted derivatives involves the reaction of 2',3'-O-benzylideneuridines with N-bromosuccinimide (NBS), yielding products containing bromine and benzoate groups at the 2'- and 3'-positions, respectively (Ponpipom & Hanessian, 1972).

Molecular Structure Analysis

Experimental and computational studies have detailed the molecular structure of 2'-Bromo-2'-deoxyuridine, including vibrational spectra, geometric parameters, and the positions of highest occupied and lowest unoccupied molecular orbitals. These studies provide insight into the optimized geometric parameters and theoretical vibrational frequencies, which closely match experimental data, offering a comprehensive understanding of the molecule's structure (Çırak, Sert, & Ucun, 2012).

Chemical Reactions and Properties

2'-Bromo-2'-deoxyuridine participates in various chemical reactions, including those that lead to the synthesis of thionucleosides. For instance, 4-Thio-5-bromo-2'-deoxyuridine is prepared from 5-bromo-2'-deoxyuridine (BrdU) and exhibits unique properties, such as high fluorescence when reacting with monobromobimane, indicating its potential for further chemical and therapeutic applications (Xu et al., 2004).

Physical Properties Analysis

The crystal and molecular structure of 2'-Bromo-2'-deoxyuridine derivatives have been determined through X-ray single crystal analysis, revealing detailed conformational features and providing a basis for understanding the molecule's physical properties. These studies highlight the molecule's crystallization patterns and the intricate hydrogen bond network forming its three-dimensional structure (Párkányi et al., 1983).

Chemical Properties Analysis

The chemical properties of 2'-Bromo-2'-deoxyuridine, including its reactivity and interaction with other chemical compounds, have been explored through various studies. For instance, the reaction with acrolein and 2-bromoacrolein produces specific adducts, providing insight into the molecule's chemical behavior and potential for forming biologically relevant compounds (Chenna & Iden, 1993).

科学研究应用

Application in Neurobiology

- Field : Neurobiology

- Summary of Application : BrdU is used as a marker of DNA synthesis, providing insights into the cellular mechanisms of the central nervous system development in various animals .

- Methods of Application : BrdU is incorporated into DNA during the synthetic phase of the cell cycle . The effects of a pulse of BrdU, at doses ranging from 25 to 300 µg/g, or repeated injections are studied .

- Results or Outcomes : The results obtained by this marker serve as an index of the generation, migration, and settled pattern of neurons in the developing central nervous system .

Application in Cancer Research

- Field : Cancer Research

- Summary of Application : BrdU is used as a radiosensitizer for cancer cells under both normoxia and hypoxia .

- Methods of Application : BrdU is incorporated into DNA during the S phase of the cell cycle . The effect of hypoxia on cell proliferation, incorporation into DNA, and radiosensitivity is investigated .

- Results or Outcomes : The radiosensitizing effect of BrdU on hypoxic cells was more evident than on normoxic cells . Under hypoxia, BrdU increased the level of histone H2A.X phosphorylation after X-ray exposure to a greater extent than under normal oxygenation conditions .

安全和危害

未来方向

A study found that the radiosensitizing effect of BrdU on hypoxic cells was more evident than on normoxic cells . This suggests that BrdU could be used as a potential treatment for hypoxic tumors . Another study found that elevated concentrations of EdU treatment were toxic to the cell cultures, particularly in cells with a defect in homologous recombination repair . Therefore, EdU should be administered with additional precautions .

属性

IUPAC Name |

1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUDNSHXOOLCEY-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60992952 | |

| Record name | 1-(2-Bromo-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Bromo-2'-deoxyuridine | |

CAS RN |

72218-68-9 | |

| Record name | 2'-Bromo-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072218689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Bromo-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

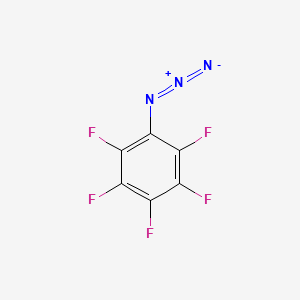

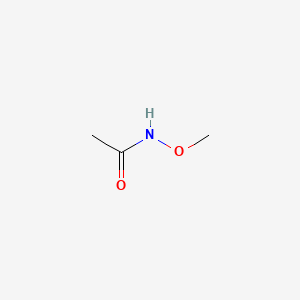

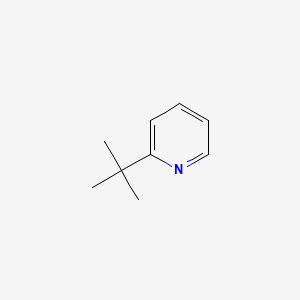

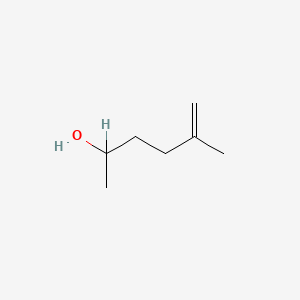

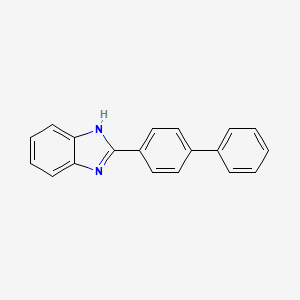

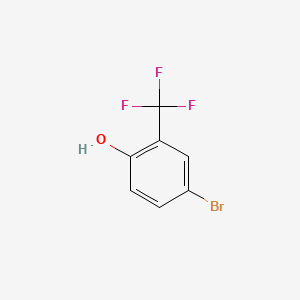

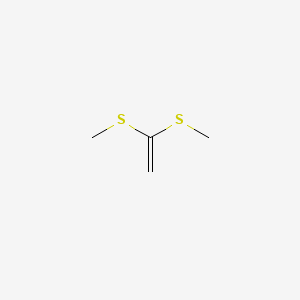

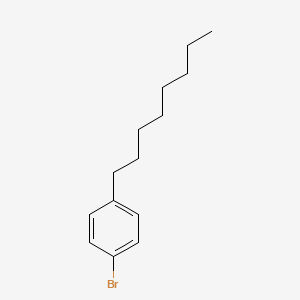

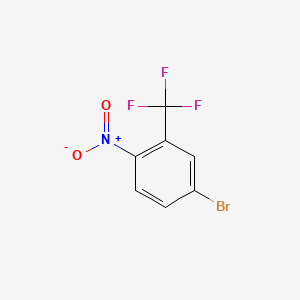

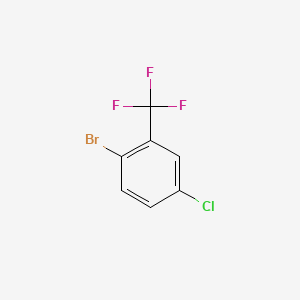

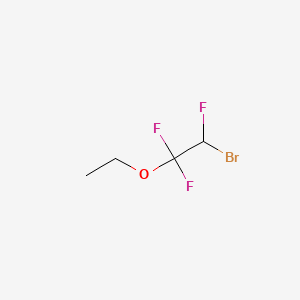

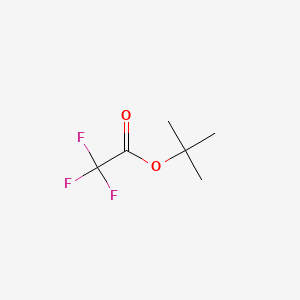

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。